molecular formula C12H15N3O3 B4988273 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde

4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde

Cat. No.: B4988273
M. Wt: 249.27 g/mol
InChI Key: HGRRRPBLEXGIJU-UHFFFAOYSA-N
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Description

4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde typically involves the reaction of 4-methylpiperazine with 3-nitrobenzaldehyde under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperazine ring may also play a role in modulating the compound’s activity by interacting with biological receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde is unique due to the combination of the piperazine ring and the nitrobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-3-2-10(9-16)8-12(11)15(17)18/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRRRPBLEXGIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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